3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
Description
3-(3-Fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a fluorine atom at the meta position of the phenyl ring attached to the triazole moiety. The fluorine substituent enhances electronic effects, metabolic stability, and binding interactions compared to non-halogenated analogs .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O/c16-10-5-3-4-9(8-10)13-14-17-15(21)11-6-1-2-7-12(11)20(14)19-18-13/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVMZQDPXQCZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its efficacy against various diseases and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.36 g/mol. The structure features a triazole ring fused to a quinazoline moiety, which is significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including:
- Anticancer Activity : Several studies have reported the compound's effectiveness against different cancer cell lines. For instance, it demonstrated IC50 values of 2.09 μM against MCF-7 (breast cancer) and 2.08 μM against HepG2 (liver cancer) cells .
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of both bacterial and fungal strains. In preliminary investigations, it was effective against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition : It has been noted for its inhibitory effects on various enzymes relevant to disease processes. For example, it acts as an inhibitor of carbonic anhydrase and has shown promise as a phosphoinositide-3-kinase inhibitor .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets : Molecular docking studies have revealed that the compound interacts with specific proteins involved in cancer progression and microbial resistance. For example, it forms hydrogen bonds and hydrophobic interactions with target enzymes .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of triazoloquinazoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer drug.
Case Study 2: Antimicrobial Activity
A comparative study on various quinazoline derivatives highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results showed that it outperformed several standard antibiotics in inhibiting biofilm formation and reducing viable cell counts.
Data Tables
| Biological Activity | IC50 Value (μM) | Target Cell Line |
|---|---|---|
| Anticancer | 2.09 | MCF-7 |
| Anticancer | 2.08 | HepG2 |
| Antimicrobial | - | S. aureus |
| Antimicrobial | - | C. albicans |
| Enzyme | Inhibition Type | Reference Compound |
|---|---|---|
| Carbonic Anhydrase | Inhibitor | Acetazolamide |
| Phosphoinositide-3-Kinase | Inhibitor | - |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is in the field of oncology. It has been included in various screening libraries targeting anticancer activity. For instance:
- Screening Libraries : The compound is part of an anticancer library containing over 62,000 compounds, indicating its potential as a lead compound for cancer drug discovery .
- Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit specific kinases involved in cancer cell proliferation and survival.
Antiviral Properties
The compound has also been evaluated for antiviral activity. It is included in an antiviral library with approximately 67,000 compounds:
- Target Viruses : Research indicates potential efficacy against various viral infections, although specific mechanisms remain to be fully elucidated.
Protein-Protein Interactions
Another significant application is in the modulation of protein-protein interactions (PPIs):
- PPI Modulators : The compound is part of a library specifically designed to target PPI networks, which are crucial for many cellular processes and disease mechanisms .
Case Study 1: Anticancer Screening
In a recent study evaluating a series of triazoloquinazoline derivatives, researchers found that modifications at the fluorophenyl position significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
Case Study 2: Antiviral Activity Assessment
Another research effort focused on assessing the antiviral properties of related triazole compounds against influenza virus strains. The findings suggested that structural analogs of this compound demonstrated significant inhibition of viral replication in vitro.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Molecular Formula : C₁₅H₁₀N₄O
- Molecular Weight : 262.27 g/mol
- Key Differences : The absence of a fluorine atom on the phenyl ring reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog. This compound (CAS 13182-36-0) serves as a baseline for evaluating halogenation effects .
3-(4-Chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula : C₂₀H₂₀ClN₅
- Molecular Weight : 365.9 g/mol
- The chlorine atom’s larger size compared to fluorine may alter steric interactions in biological targets .
Substituent Variations on the Quinazolinone Core
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula : C₂₃H₁₇ClFN₅O
- Molecular Weight : 433.9 g/mol
- Key Differences : A chlorine atom at position 7 and a 4-methoxybenzyl group on the amine enhance steric bulk and lipophilicity. This modification could influence blood-brain barrier penetration or receptor selectivity .
8-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Molecular Formula : C₂₈H₂₅FN₆O₂
- Molecular Weight : 496.54 g/mol
Functional Group Replacements
3-[(4-Isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (Savirin)
- Molecular Formula : C₁₈H₁₆N₄O₃S
- Molecular Weight : 376.41 g/mol
2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one
Spectroscopic Characterization
- IR Spectroscopy: All compounds show characteristic C=O stretches near 1,690–1,710 cm⁻¹ for the quinazolinone ketone .
- NMR : Fluorine atoms in 3-(3-fluorophenyl) derivatives cause distinct deshielding in ¹⁹F NMR, while chlorine in 3-(4-chlorophenyl) analogs splits signals in ¹H-NMR due to spin-spin coupling .
- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 433.9 for the 7-chloro derivative ).
Anticancer Activity
- 2-Methylsulfanyl Derivatives : Exhibit IC₅₀ values of 10–50 μM in leukemia and breast cancer cells .
- Oxadiazole-Fused Analogs: 3-(1,2,4-Oxadiazol-5-yl)-thieno[3,2-e]triazolo[1,5-a]pyrimidin-5-ones show moderate activity (e.g., 27% growth inhibition in melanoma cells at 10⁻⁵ M) .
- 3-(3-Fluorophenyl) Core : Fluorine’s electronegativity may enhance DNA intercalation or kinase inhibition, though specific data for this compound remains underexplored.
Antimicrobial Potential
- Savirin: Demonstrates activity against Staphylococcus aureus via undefined mechanisms, suggesting triazoloquinazolinones as scaffolds for antibiotic development .
Data Tables
Table 1. Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(3-Fluorophenyl)-triazoloquinazolin-5-one | C₁₆H₁₀FN₄O | 298.28 | 3-Fluorophenyl at triazole |
| 3-Phenyl-triazoloquinazolin-5-one | C₁₅H₁₀N₄O | 262.27 | Phenyl at triazole |
| 3-(4-Chlorophenyl)-pentylamine derivative | C₂₀H₂₀ClN₅ | 365.90 | 4-Chlorophenyl, pentylamine |
| Savirin (sulfonyl derivative) | C₁₈H₁₆N₄O₃S | 376.41 | 4-Isopropylphenylsulfonyl |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of triazoloquinazolinone derivatives, including 3-(3-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one?
- Methodological Answer : Synthesis typically involves cyclization reactions and microwave-assisted techniques to enhance yield and efficiency. For example, triazole ring formation can be achieved by reacting hydrazones with isocyanates/isothiocyanates under controlled conditions. Microwave irradiation accelerates reaction kinetics, reducing side products . Subsequent functionalization (e.g., fluorophenyl group introduction) may involve nucleophilic substitutions. Structural confirmation requires NMR, mass spectrometry, and X-ray crystallography (using programs like SHELX for refinement) .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : To confirm substituent positions and aromatic proton environments.
- Mass Spectrometry : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- X-ray Crystallography : SHELX software is widely used for solving crystal structures, particularly for assessing planarity of fused triazoloquinazolinone systems and substituent orientations .
- HPLC/Purity Assays : To ensure >95% purity for biological testing .
Q. What are the primary biological targets hypothesized for triazoloquinazolinones in pharmacological studies?
- Methodological Answer : These compounds often target enzymes or receptors in signaling pathways. For example:
- Kinase Inhibition : Fluorophenyl-substituted analogs may disrupt ATP-binding pockets in kinases (e.g., EGFR or VEGFR), validated via enzymatic assays .
- Receptor Modulation : Piperazine-containing derivatives (common in related structures) show affinity for serotonin or dopamine receptors, assessed via radioligand binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anticancer activity data for triazoloquinazolinones?
- Methodological Answer : Discrepancies arise from variations in solubility, cell-line specificity, and assay protocols. For instance, some derivatives show low activity (e.g., 27% growth inhibition in LOX IMVI melanoma at 10<sup>−5</sup> M) due to poor membrane permeability . Strategies include:
- Structural Optimization : Introducing solubilizing groups (e.g., PEG chains) or bioisosteric replacements (e.g., oxadiazole to triazole).
- In Silico Modeling : Predicting logP and solubility using tools like COSMO-RS .
- Standardized Assays : Adhering to NCI-60 screening protocols for cross-study comparability .
Q. What experimental approaches are used to elucidate the structure-activity relationship (SAR) of fluorophenyl-substituted triazoloquinazolinones?
- Methodological Answer : SAR studies involve systematic modifications:
- Substituent Scanning : Varying the fluorophenyl position (meta vs. para) and comparing IC50 values in enzyme inhibition assays .
- Pharmacophore Mapping : Identifying critical hydrogen-bonding or hydrophobic interactions via molecular docking (e.g., AutoDock Vina) .
- Crystallographic Analysis : Resolving ligand-target complexes (e.g., with kinases) to visualize binding modes .
Q. How can researchers address low solubility issues affecting in vitro and in vivo efficacy?
- Methodological Answer :
- Formulation Strategies : Use of nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Prodrug Design : Masking polar groups (e.g., esterification of hydroxyl moieties) for improved permeability .
- Co-crystallization : Engineering crystal forms with better dissolution profiles, guided by X-ray diffraction data .
Critical Considerations for Experimental Design
- Crystallography : Use SHELXL for high-resolution refinement, especially for analyzing non-covalent interactions (e.g., N–H···O hydrogen bonds in dimers) .
- Biological Replicates : Include ≥3 replicates in cell-based assays to account for variability, particularly in low-activity compounds .
- Negative Controls : Use structurally related inactive analogs to confirm target specificity in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
